molecular formula C9H10BrNO2 B13485546 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one

Cat. No.: B13485546
M. Wt: 244.08 g/mol
InChI Key: UNIPVZBFFZUAQK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one typically involves several steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine, followed by the introduction of an ethanone group at the 3-position of the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The final product is obtained after purification through techniques such as column chromatography .

Chemical Reactions Analysis

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The presence of the methoxy and ethanone groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H10BrNO2/c1-5-7(10)4-11-9(13-3)8(5)6(2)12/h4H,1-3H3

InChI Key

UNIPVZBFFZUAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)C(=O)C

Origin of Product

United States

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